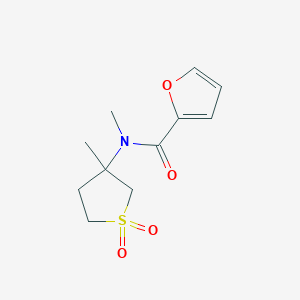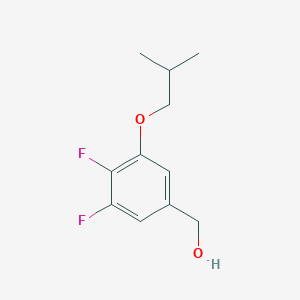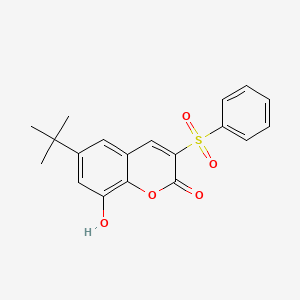![molecular formula C9H13N3O2S B2660695 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one CAS No. 790270-76-7](/img/structure/B2660695.png)
1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one” is a chemical compound with the CAS Number: 790270-76-7. It has a molecular weight of 227.29 and its IUPAC name is 1-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-azepanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O2S/c13-8-4-2-1-3-5-12(8)6-7-10-11-9(15)14-7/h1-6H2,(H,11,15) and the InChI key is FRNUPZXKVBWLIM-UHFFFAOYSA-N . This information can be used to generate the molecular structure of the compound.科学的研究の応用
1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one has been used in a variety of scientific research applications. It has been used as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been used in studies of the mechanism of action of various drugs, as well as in studies of the structure and function of proteins.
作用機序
The mechanism of action of 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one is not yet fully understood. It is known to interact with a variety of enzymes, including cytochrome P450 and acetylcholinesterase. It is believed that this compound inhibits the activity of these enzymes by binding to them and preventing them from performing their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known to affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It is also believed to affect the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
The main advantage of using 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one in laboratory experiments is its ability to inhibit the activity of cytochrome P450 and acetylcholinesterase enzymes. This makes it useful for studies of the mechanism of action of various drugs, as well as for studies of the structure and function of proteins. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, its effects on enzymes may vary depending on the concentration and duration of exposure.
将来の方向性
There are a number of possible future directions for research on 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one. One potential area of research is the development of new methods for synthesizing this compound, which could increase its availability and make it easier to use in laboratory experiments. Another potential area of research is the study of the biochemical and physiological effects of this compound, which could lead to a better understanding of its mechanism of action. Additionally, further research could be done to identify new potential applications for this compound, such as in the development of drugs or in the treatment of diseases. Finally, research could be done to determine the optimal concentrations and durations of exposure for this compound in laboratory experiments.
合成法
1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one can be synthesized in a variety of ways. The most commonly used method is the reaction of 5-sulfanyl-1,3,4-oxadiazole with methyl azide in the presence of a base. This reaction produces this compound as the major product, with minor amounts of other byproducts. Other methods for synthesizing this compound include the reaction of 5-sulfanyl-1,3,4-oxadiazole with a variety of other azides, as well as the reaction of a variety of other sulfanyl compounds with methyl azide.
特性
IUPAC Name |
1-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c13-8-4-2-1-3-5-12(8)6-7-10-11-9(15)14-7/h1-6H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNUPZXKVBWLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

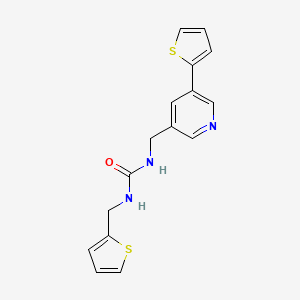
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2660613.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2660615.png)
![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2660617.png)
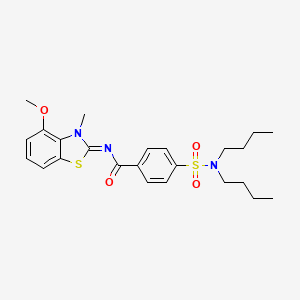
![7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660619.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2660620.png)
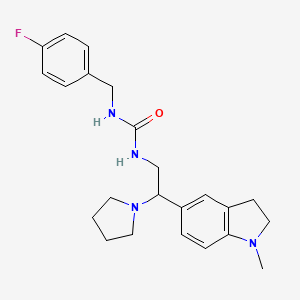
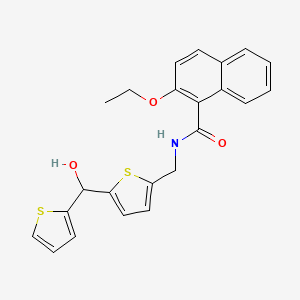
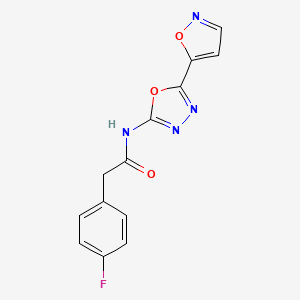
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chloro-2-nitrobenzamide](/img/structure/B2660626.png)
